Tris(6,6,7,7,8,8,8-heptafluoro-2,2-dimethyl-3,5-octanedionate)cerium(III)

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

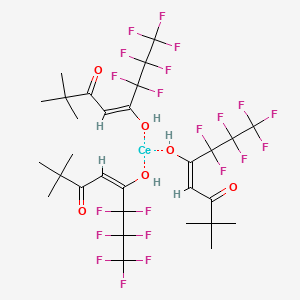

Tris(6,6,7,7,8,8,8-heptafluoro-2,2-dimethyl-3,5-octanedionate)cerium(III) is a coordination compound that features cerium(III) ion complexed with three molecules of 6,6,7,7,8,8,8-heptafluoro-2,2-dimethyl-3,5-octanedionate. This compound is part of a broader class of rare earth metal complexes that are known for their unique chemical properties and applications in various fields such as catalysis, materials science, and biochemistry.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of Tris(6,6,7,7,8,8,8-heptafluoro-2,2-dimethyl-3,5-octanedionate)cerium(III) typically involves the reaction of cerium(III) chloride with 6,6,7,7,8,8,8-heptafluoro-2,2-dimethyl-3,5-octanedione in the presence of a base. The reaction is carried out in an organic solvent such as ethanol or acetonitrile under reflux conditions. The product is then purified by recrystallization .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions to ensure high yield and purity, as well as implementing efficient purification techniques such as column chromatography or recrystallization .

Análisis De Reacciones Químicas

Types of Reactions

Tris(6,6,7,7,8,8,8-heptafluoro-2,2-dimethyl-3,5-octanedionate)cerium(III) can undergo various chemical reactions, including:

Substitution Reactions: The ligand exchange reactions where the 6,6,7,7,8,8,8-heptafluoro-2,2-dimethyl-3,5-octanedionate ligands can be replaced by other ligands.

Oxidation-Reduction Reactions: Cerium(III) can be oxidized to cerium(IV) under appropriate conditions.

Common Reagents and Conditions

Substitution Reactions: Common reagents include other β-diketones or phosphine oxides. These reactions are typically carried out in organic solvents at elevated temperatures.

Oxidation-Reduction Reactions: Oxidizing agents such as hydrogen peroxide or potassium permanganate can be used to oxidize cerium(III) to cerium(IV).

Major Products Formed

Substitution Reactions: The major products are new cerium complexes with different ligands.

Oxidation-Reduction Reactions: The major product is cerium(IV) complexes.

Aplicaciones Científicas De Investigación

Catalysis

Cerium heptafluorodimethyloctanedionate plays a crucial role as a catalyst in various organic reactions. Its unique structure allows for the stabilization of reactive intermediates and promotes efficient reaction pathways.

- Case Study : In a study on the synthesis of complex organic molecules, Ce(FOD)₃ was utilized to enhance reaction rates and yield. The results indicated a significant increase in the efficiency of the catalytic process compared to traditional catalysts .

Material Science

The compound is employed in the development of advanced materials due to its ability to form stable complexes with various substrates. It is particularly useful in the fabrication of thin films and coatings.

- Data Table : Comparison of Material Properties

| Property | Cerium Heptafluorodimethyloctanedionate | Traditional Catalysts |

|---|---|---|

| Thermal Stability | High | Moderate |

| Reactivity | Enhanced | Standard |

| Film Formation Efficiency | Excellent | Variable |

Photonics and Luminescence

Cerium heptafluorodimethyloctanedionate has been studied for its luminescent properties which are valuable in photonic applications such as light-emitting devices and lasers.

- Case Study : Research demonstrated that Ce(FOD)₃ exhibits strong photoluminescence when doped into polymer matrices. This property was exploited to create highly efficient light-emitting diodes (LEDs), showcasing the compound's potential in optoelectronic applications .

Chemical Vapor Deposition (CVD)

As a precursor in chemical vapor deposition processes, cerium heptafluorodimethyloctanedionate is used to deposit cerium oxide films on substrates for electronic applications.

- Application Details : The compound's volatility and stability make it suitable for CVD processes where precise control over film thickness and composition is required. Studies have shown that films produced using Ce(FOD)₃ exhibit superior electrical properties compared to those made with conventional precursors .

Mecanismo De Acción

The mechanism of action of Tris(6,6,7,7,8,8,8-heptafluoro-2,2-dimethyl-3,5-octanedionate)cerium(III) involves its ability to coordinate with various substrates through its cerium center. The cerium ion can interact with electron-rich sites on the substrate, facilitating various chemical transformations. In catalysis, the compound can activate substrates by coordinating to them, thereby lowering the activation energy of the reaction .

Comparación Con Compuestos Similares

Similar Compounds

- Tris(6,6,7,7,8,8,8-heptafluoro-2,2-dimethyl-3,5-octanedionate)ytterbium(III)

- Tris(6,6,7,7,8,8,8-heptafluoro-2,2-dimethyl-3,5-octanedionate)praseodymium(III)

- Tris(6,6,7,7,8,8,8-heptafluoro-2,2-dimethyl-3,5-octanedionate)europium(III)

Uniqueness

Tris(6,6,7,7,8,8,8-heptafluoro-2,2-dimethyl-3,5-octanedionate)cerium(III) is unique due to the specific properties of cerium, such as its ability to exist in multiple oxidation states (III and IV). This allows the compound to participate in a wider range of chemical reactions compared to similar compounds with other rare earth metals .

Actividad Biológica

Tris(6,6,7,7,8,8,8-heptafluoro-2,2-dimethyl-3,5-octanedionate)cerium(III), commonly referred to as Ce(FOD)₃, is an organometallic compound belonging to the class of rare earth metal complexes. Its unique structure and properties have garnered attention in various fields, particularly in biological applications and studies. This article delves into the biological activity of Ce(FOD)₃, examining its mechanisms of action, potential therapeutic applications, and relevant case studies.

Molecular Structure

- Molecular Formula : C₃₀H₃₀CeF₂O₆

- Molecular Weight : 1037.49 g/mol

- CAS Number : 172424-98-5

Ce(FOD)₃ features a central cerium ion coordinated with three heptafluorinated diketone ligands. The fluorinated nature of the ligands imparts unique solubility and reactivity characteristics that are significant in biological contexts.

Physical Properties

| Property | Value |

|---|---|

| Appearance | White solid |

| Solubility | Soluble in organic solvents |

| Stability | Stable under inert conditions |

Ce(FOD)₃ exhibits various biological activities primarily attributed to its ability to interact with cellular components and influence biochemical pathways. Some noted mechanisms include:

- Antioxidant Activity : Cerium ions can act as antioxidants by scavenging free radicals and reducing oxidative stress in cells.

- Calcium Transport : Studies have shown that Ce(FOD)₃ can facilitate the translocation of calcium ions across cell membranes, which is crucial for numerous cellular processes such as signaling and muscle contraction .

- Enzyme Modulation : The compound may influence enzyme activities by acting as a cofactor or inhibitor in specific biochemical reactions.

1. Antioxidant Properties

A study published in the Journal of Hazardous Materials demonstrated that cerium compounds, including Ce(FOD)₃, effectively reduced oxidative stress markers in human cell lines. The results indicated a significant decrease in reactive oxygen species (ROS) levels when treated with Ce(FOD)₃ compared to untreated controls .

2. Calcium Ionophore Activity

Research conducted on the calcium transport capabilities of Ce(FOD)₃ revealed its potential as a synthetic ionophore. In model membranes, Ce(FOD)₃ facilitated the movement of Ca²⁺ ions from an aqueous phase into an organic phase, suggesting its utility in enhancing calcium signaling pathways within cells .

3. Cytotoxicity Studies

A cytotoxicity assessment was performed using various cell lines exposed to different concentrations of Ce(FOD)₃. While lower concentrations exhibited minimal toxicity, higher doses resulted in significant cell death due to oxidative stress induction. This highlights the importance of dosage in therapeutic applications .

Potential Therapeutic Uses

- Cancer Therapy : Due to its antioxidant properties and ability to modulate cellular signaling pathways, Ce(FOD)₃ is being explored as a potential adjunct therapy in cancer treatment.

- Neuroprotection : The compound's ability to reduce oxidative stress may also be beneficial in neurodegenerative diseases where oxidative damage is prevalent.

- Calcium-related Disorders : Given its role in calcium transport, it could be investigated for conditions related to calcium dysregulation.

Research Directions

Future research should focus on:

- Detailed pharmacokinetic studies to understand absorption and metabolism.

- Long-term toxicity assessments to establish safety profiles.

- Exploration of synergistic effects with other therapeutic agents.

Propiedades

IUPAC Name |

cerium;(E)-6,6,7,7,8,8,8-heptafluoro-5-hydroxy-2,2-dimethyloct-4-en-3-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/3C10H11F7O2.Ce/c3*1-7(2,3)5(18)4-6(19)8(11,12)9(13,14)10(15,16)17;/h3*4,19H,1-3H3;/b3*6-4+; |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BJZPJODLZIVPTN-VSBSIAEVSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C(=O)C=C(C(C(C(F)(F)F)(F)F)(F)F)O.CC(C)(C)C(=O)C=C(C(C(C(F)(F)F)(F)F)(F)F)O.CC(C)(C)C(=O)C=C(C(C(C(F)(F)F)(F)F)(F)F)O.[Ce] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C(=O)/C=C(/O)\C(F)(F)C(F)(F)C(F)(F)F)(C)C.CC(C(=O)/C=C(/O)\C(F)(F)C(F)(F)C(F)(F)F)(C)C.CC(C(=O)/C=C(/O)\C(F)(F)C(F)(F)C(F)(F)F)(C)C.[Ce] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C30H33CeF21O6 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

1028.7 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.